molecular formula C6H7ClN2O B581695 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate CAS No. 1373233-00-1

4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate

Cat. No.: B581695
CAS No.: 1373233-00-1
M. Wt: 158.585
InChI Key: VEPGWIFWKMJRHC-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate: is a heterocyclic compound with the molecular formula C6H7ClN2O and a molecular weight of 158.59 g/mol . This compound is characterized by the presence of an amino group, a chloro substituent, and a methyl group attached to a pyridine ring. It is commonly used as a building block in organic synthesis and has various applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate typically involves the following steps:

Industrial Production Methods:

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in bulk quantities and purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. It can also participate in various biochemical pathways, influencing cellular processes such as signal transduction and metabolism .

Comparison with Similar Compounds

Uniqueness:

4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate is unique due to the presence of both an amino group and a chloro substituent on the pyridine ring, along with a methyl group at the 3-position. This combination of functional groups imparts distinct chemical reactivity and biological activity to the compound, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-chloro-1-hydroxy-3-methylpyridin-4-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-4-5(8)2-3-9(10)6(4)7/h2-3,8,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPGWIFWKMJRHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=CC1=N)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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